molecular formula C12H13BrFNO B8132864 (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone

(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8132864
M. Wt: 286.14 g/mol
InChI Key: FPUBFKCMDQVODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C12H13BrFNO. This compound is characterized by the presence of a bromo, fluoro, and methyl group on a phenyl ring, along with a pyrrolidinyl group attached to a methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluoro-5-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and continuous monitoring of the reaction progress ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the bromo, fluoro, and methyl groups on the phenyl ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-5-methylphenyl)(piperidin-1-yl)methanone
  • (4-Bromo-2-fluoro-5-methylphenyl)(morpholin-1-yl)methanone
  • (4-Bromo-2-fluoro-5-methylphenyl)(azetidin-1-yl)methanone

Uniqueness

(4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group, along with the bromo and fluoro substituents, enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-6-9(11(14)7-10(8)13)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBFKCMDQVODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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